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Compound of Interest

Dimethyl 1,4-
Compound Name:

cyclohexanedicarboxylate

Cat. No.: B153644

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development
Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dimethyl 1,4-cyclohexanedicarboxylate, a significant compound in chemical synthesis and
materials science. This document is intended for researchers, scientists, and professionals in
drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables,
detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for Dimethyl 1,4-cyclohexanedicarboxylate is presented below. This
compound exists as two stereoisomers, cis and trans, and where available, data for both are
provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Dimethyl 1,4-cyclohexanedicarboxylate

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b153644?utm_src=pdf-interest
https://www.benchchem.com/product/b153644?utm_src=pdf-body
https://www.benchchem.com/product/b153644?utm_src=pdf-body
https://www.benchchem.com/product/b153644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift Lo . .
Isomer Multiplicity Integration Assignment
(3) ppm
trans ~2.0-2.2 m 8H Cyclohexane-H
3.67 S 6H -OCHs

Data not readily
] available in
cis - - -
searched

resources.

Table 2: 13C NMR Spectroscopic Data for Dimethyl 1,4-cyclohexanedicarboxylate

Isomer Chemical Shift (6) ppm Assignment

Data not readily available in a
trans o
guantitative format.

) Data not readily available in a
cis
guantitative format.

Note: While general *H and 3C NMR spectra are referenced in various databases, detailed and
assigned quantitative data, particularly for the cis-isomer, is not consistently available in the
public domain.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Peak Assignments for Dimethyl 1,4-
cyclohexanedicarboxylate

Wavenumber (cm~?) Functional Group Vibrational Mode
~2950 C-H (alkane) Stretching

~1735 C=0 (ester) Stretching

~1440 C-H (alkane) Bending

~1200 C-O (ester) Stretching
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Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Dimethyl 1,4-cyclohexanedicarboxylate

miz lon Relative Intensity
200 [M]* (Molecular lon) Present

169 [M - OCHs]*

140 Fragment High

108 Fragment High

81 Fragment

Note: The relative intensities of all fragments are not consistently reported across various
sources.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

o Sample Preparation: A 5-10 mg sample of Dimethyl 1,4-cyclohexanedicarboxylate is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean NMR
tube.

¢ Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

» 1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically
tetramethylsilane (TMS) at 0.00 ppm.

e 13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to
simplify the spectrum to single lines for each unique carbon atom. A larger number of scans
is typically required due to the lower natural abundance of the 13C isotope.
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Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat
liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the IR beam path, and the sample spectrum is recorded. The
instrument software automatically subtracts the background spectrum. The data is typically
collected over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds like esters.

e Instrumentation: A mass spectrometer equipped with an electron ionization (EIl) source is
commonly used.

 lonization: In the El source, the sample molecules are bombarded with high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: An electron multiplier detects the ions, and the resulting signal is processed to
generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the
spectroscopic data for Dimethyl 1,4-cyclohexanedicarboxylate.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl 1,4-
cyclohexanedicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b153644#spectroscopic-data-nmr-ir-ms-of-
dimethyl-1-4-cyclohexanedicarboxylate]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b153644?utm_src=pdf-body-img
https://www.benchchem.com/product/b153644#spectroscopic-data-nmr-ir-ms-of-dimethyl-1-4-cyclohexanedicarboxylate
https://www.benchchem.com/product/b153644#spectroscopic-data-nmr-ir-ms-of-dimethyl-1-4-cyclohexanedicarboxylate
https://www.benchchem.com/product/b153644#spectroscopic-data-nmr-ir-ms-of-dimethyl-1-4-cyclohexanedicarboxylate
https://www.benchchem.com/product/b153644#spectroscopic-data-nmr-ir-ms-of-dimethyl-1-4-cyclohexanedicarboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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